3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide
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Description
3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
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Biological Activity
The compound 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a novel derivative belonging to the class of oxadiazole compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-tubercular therapies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | C₁₃H₁₄N₄O₂ |
Molecular Weight | 258.28 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar oxadiazole structures have shown efficacy against various cancer cell lines by targeting:
- Histone Deacetylase (HDAC) : Oxadiazole derivatives have been reported to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Telomerase Activity : Some derivatives inhibit telomerase, an enzyme crucial for cancer cell immortality .
In particular, compounds structurally related to our target have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting a potential for similar activity against cancer cells .
Antitubercular Activity
The compound's structural features suggest potential antitubercular activity. Research on related oxadiazole derivatives has shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC90 values indicating their ability to inhibit bacterial growth effectively while displaying low cytotoxicity towards human cells .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Antitubercular Activity Assessment :
Mechanistic Insights
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific molecular targets within cells:
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-3-5-13(6-4-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-18-7-2-8-19-14/h2-8,12H,9-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPJFWTYIUNFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.